Viridin (CAS 3306-52-3) is a naturally occurring furanosteroid fungal metabolite characterized by a highly electrophilic furan ring fused to a modified steroid core. First isolated from Trichoderma viride, it acts as a potent, irreversible inhibitor of phosphatidylinositol 3-kinase (PI3K) by covalently binding to the ATP active site (IC₅₀ = 4-5 nM).
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
CAS No.3306-52-3
Cat. No.B1683569
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Viridin (CAS 3306-52-3): A Furanosteroid PI3K Inhibitor with Unique Reactivity and a Biosynthetic Scaffold
Viridin (CAS 3306-52-3) is a naturally occurring furanosteroid fungal metabolite characterized by a highly electrophilic furan ring fused to a modified steroid core [1]. First isolated from Trichoderma viride, it acts as a potent, irreversible inhibitor of phosphatidylinositol 3-kinase (PI3K) by covalently binding to the ATP active site (IC₅₀ = 4-5 nM) [2]. This mechanism underpins its utility as a pharmacological tool for interrogating the PI3K/Akt signaling pathway and as a foundational scaffold for developing analogs with enhanced stability and selectivity [3].
Pathway
PI3K/Akt signaling inhibition studies with covalent target engagement context
Scaffold
Furanosteroid core for kinase inhibitor analog development and selectivity profiling
Source
Natural product from Trichoderma viride; supports biosynthetic pathway investigation
[1] Hanson JR. (1995). The viridin family of steroidal antibiotics. Nat Prod Rep, 12(4):381-4. View Source
[2] Sundstrom TJ. (2009). The design and synthesis of simplified viridin analogs as PI3K inhibitors. Doctoral Dissertation, University of Connecticut. View Source
[3] Wipf P, Minion DJ, Halter RJ, et al. (2004). Synthesis and biological evaluation of synthetic viridins derived from C(20)-heteroalkylation of the steroidal PI-3-kinase inhibitor wortmannin. Org Biomol Chem, 2(13):1911-20. View Source
Why Viridin is Not a Drop-in Replacement for Wortmannin: Critical Differences in Reactivity, Stability, and Synthetic Accessibility
Despite sharing a core furanosteroid structure and nanomolar PI3K inhibition, viridin cannot be directly substituted for its closest analog wortmannin due to fundamental differences in chemical reactivity, metabolic stability, and structural complexity [1]. Wortmannin suffers from high toxicity and poor in vivo stability (half-life in PBS >3000 min but rapid degradation in culture media), limiting its therapeutic window [2]. In contrast, viridin possesses a distinct oxidation state and functionalization pattern that renders its electrophilic furan ring more amenable to controlled chemical manipulation [3]. Furthermore, the unique biosynthetic pathway of viridin provides access to a wider range of naturally occurring structural variants (e.g., viridiol, demethoxyviridin) that are not accessible from the wortmannin lineage [4]. These quantifiable disparities in stability, synthetic diversification potential, and biological performance necessitate careful compound selection based on specific research or developmental objectives.
Scaffold reactivity profile differs
Viridin electrophilic furan ring shows distinct oxidation state; may alter in-assay stability and off-target interactions compared to wortmannin.
Metabolic stability context may not transfer
Demethoxyviridin analog exhibits 133-fold shorter half-life; viridin-class stability requires model-specific review before substitution.
Biosynthetic analog availability differs
Viridin pathway yields unique natural variants (viridiol, virone) not available from wortmannin lineage, limiting scaffold-interchange expectations.
[1] Wipf P, Halter RJ. (2005). Chemistry and biology of wortmannin. Org Biomol Chem, 3(11):2053-61. View Source
[2] Yuan H, et al. (2009). A stabilized demethoxyviridin derivative inhibits PI3 kinase. Bioorg Med Chem Lett, 19(15):4223-7. View Source
[3] Hanson JR. (1995). The viridin family of steroidal antibiotics. Nat Prod Rep, 12(4):381-4. View Source
[4] Mukherjee M, et al. (2012). Secondary metabolism in Trichoderma – a genomic perspective. Microbiology, 158(Pt 1):35-45. View Source
Quantitative Comparator Evidence: Differentiating Viridin from Wortmannin and Demethoxyviridin
In direct enzymatic assays, viridin demonstrates equivalent potency to its closest analog, wortmannin, as an irreversible inhibitor of PI3K. Both compounds exhibit low nanomolar IC₅₀ values in the 4-5 nM range, establishing a shared baseline for target engagement [1].
PI3K potencyHead-to-head
Viridin IC₅₀ 4–5 nM; matches wortmannin in enzymatic assay
Supports PI3K inhibition assay context with distinct chemical scaffold
In vitro purified PI3K; cellular target engagement not compared
PI3K inhibitionEnzymatic assayCancer signaling
Evidence Dimension
PI3K enzymatic inhibition (IC₅₀)
Target Compound Data
4-5 nM
Comparator Or Baseline
Wortmannin (4-5 nM)
Quantified Difference
No statistically significant difference
Conditions
In vitro enzymatic assay against purified PI3K
Why This Matters
This confirms viridin's utility as a wortmannin alternative for in vitro PI3K inhibition studies, providing a chemically distinct scaffold with identical target potency.
PI3K inhibitionEnzymatic assayCancer signaling
[1] Sundstrom TJ. (2009). The design and synthesis of simplified viridin analogs as PI3K inhibitors. Doctoral Dissertation, University of Connecticut. View Source
Structural Reactivity: Viridin's Electrophilic Furan Ring Offers Superior Control for Analog Development
The viridin scaffold provides a more versatile platform for synthetic modification compared to wortmannin. While both compounds feature an electrophilic furan ring, viridin's distinct oxidation pattern and functional group arrangement facilitate nucleophilic ring-opening and subsequent derivatization at the C(20) position [1]. This has enabled the synthesis of a series of viridin analogs with 'orders of magnitude selectivity for PI3K' and subnanomolar enzyme inhibition, a level of tunability not readily achievable with the wortmannin core [2].
Synthetic versatilityClass-level
C(20)-heteroalkylation enables analogs with reported high PI3K selectivity
Scaffold supports kinase selectivity research and medicinal chemistry
Qualitative comparison to wortmannin analog space
Chemical synthesisStructure-activity relationshipFuranosteroid
Evidence Dimension
Synthetic diversification potential
Target Compound Data
Enables C(20)-heteroalkylated analogs with subnanomolar PI3K inhibition and orders-of-magnitude selectivity
Comparator Or Baseline
Wortmannin (limited analog space due to high reactivity and toxicity)
Quantified Difference
Qualitative assessment based on successful analog generation
Conditions
Chemical synthesis via nucleophilic ring opening
Why This Matters
For medicinal chemistry and tool compound development, viridin offers a superior starting point for creating potent, selective PI3K inhibitors with improved drug-like properties.
Chemical synthesisStructure-activity relationshipFuranosteroid
[1] Wipf P, Halter RJ. (2005). Chemistry and biology of wortmannin. Org Biomol Chem, 3(11):2053-61. View Source
[2] Wipf P, Minion DJ, Halter RJ, et al. (2004). Synthesis and biological evaluation of synthetic viridins derived from C(20)-heteroalkylation of the steroidal PI-3-kinase inhibitor wortmannin. Org Biomol Chem, 2(13):1911-20. View Source
Antifungal Specificity: Viridin Exhibits Targeted Activity Against Verticillium dahliae
Beyond PI3K inhibition, viridin demonstrates distinct antifungal properties. A specific 65 kDa antifungal protein isolated from T. viride and also named 'viridin' exhibits an IC₅₀ of 6 μM against the cotton pathogen Verticillium dahliae [1]. While unrelated to the steroidal metabolite, this proteinaceous viridin offers a unique, non-PI3K-mediated antifungal mechanism compared to broad-spectrum fungal metabolites like wortmannin.
Antifungal endpointClass-level
IC₅₀ = 6 µM against Verticillium dahliae (proteinaceous viridin)
Reported antifungal endpoint; distinct from steroidal PI3K inhibition
Mechanism unrelated to furanosteroid scaffold
AntifungalPlant pathogenBiocontrol
Evidence Dimension
Antifungal activity against V. dahliae (IC₅₀)
Target Compound Data
6 μM
Comparator Or Baseline
Wortmannin (no specific data for V. dahliae; primarily a PI3K inhibitor)
Quantified Difference
N/A (mechanism differs)
Conditions
In vitro antifungal assay
Why This Matters
For agricultural research and biocontrol applications, this proteinaceous viridin provides a targeted, non-cytotoxic antifungal option distinct from the broad-spectrum PI3K inhibitors.
AntifungalPlant pathogenBiocontrol
[1] Hao JJ, Geng C, Xie W, et al. (1999). Isolation and Characterization of Viridin, a New 65 kDa Antifungal Protein from the Mould Trichoderma viride. Biol Chem, 380(10):1243-5. View Source
Stability Profile: Demethoxyviridin (a Viridin Analog) Shows Ultra-Short Half-Life Compared to Wortmannin
A key differentiator within the viridin family is the stability profile of demethoxyviridin (Dmv), a naturally occurring analog. Dmv is notably less stable than wortmannin in PBS, exhibiting a half-life of only 26 minutes compared to wortmannin's 3,470 minutes [1]. This stark difference, a 133-fold reduction, directly impacts experimental design and highlights the need for careful consideration of compound stability in biological assays.
Half-life stabilityHead-to-head
Demethoxyviridin t½ = 26 min vs wortmannin 3,470 min (PBS)
133-fold difference; applies to demethoxyviridin analog only
StabilityHalf-lifeCell culture
Evidence Dimension
Stability half-life in PBS buffer
Target Compound Data
Demethoxyviridin (Dmv): 26 minutes
Comparator Or Baseline
Wortmannin: 3,470 minutes
Quantified Difference
133-fold shorter half-life for Dmv
Conditions
In PBS buffer at physiological pH
Why This Matters
This quantitative data is critical for procurement decisions; researchers requiring a stable PI3K inhibitor for long-term experiments should avoid demethoxyviridin and opt for wortmannin or stabilized viridin analogs.
StabilityHalf-lifeCell culture
[1] Yuan H, et al. (2009). A stabilized demethoxyviridin derivative inhibits PI3 kinase. Bioorg Med Chem Lett, 19(15):4223-7. View Source
In Vivo Toxicity: Viridin Analogs Overcome Wortmannin's Liver Toxicity Limitation
Wortmannin's clinical utility is severely hampered by pronounced liver toxicity. In contrast, a series of viridin analogs derived from C(20)-heteroalkylation demonstrated significantly reduced hepatotoxicity while maintaining potent antitumor activity in vivo [1]. Specifically, among the ten most promising derivatives evaluated, six showed 'lower liver toxicity and greater promise for inhibition of tumor cell growth' than the wortmannin parent [2].
Hepatic endpointsCross-study
6 of 10 viridin analogs reported lower liver enzyme alterations vs wortmannin
Supports hepatotoxicity endpoint context in analog selection
In vivo model; species and duration not specified
HepatotoxicityIn vivo efficacyDrug development
Evidence Dimension
Liver toxicity profile
Target Compound Data
6 out of 10 top viridin analogs exhibited lower liver toxicity
Comparator Or Baseline
Wortmannin (known hepatotoxin)
Quantified Difference
Qualitative reduction in hepatotoxicity
Conditions
In vivo animal models (species not specified in abstract)
Why This Matters
For translational research and drug development, the viridin scaffold provides a pathway to potent PI3K inhibitors with an improved therapeutic window, a critical advantage over the intrinsically toxic wortmannin core.
HepatotoxicityIn vivo efficacyDrug development
[1] Ihle NT, et al. (2005). The PI3K inhibitor PX-866 overcomes resistance to the EGFR inhibitor gefitinib in non-small cell lung cancer cells. Mol Cancer Ther, 4(11):1769-79. View Source
[2] Wipf P, Minion DJ, Halter RJ, et al. (2004). Synthesis and biological evaluation of synthetic viridins derived from C(20)-heteroalkylation of the steroidal PI-3-kinase inhibitor wortmannin. Org Biomol Chem, 2(13):1911-20. View Source
Biosynthetic Diversity: The Viridin Pathway Yields Unique Natural Analogs Not Found in Wortmannin
The biosynthetic gene cluster for viridin produces a suite of structurally related natural products, including viridiol, demethoxyviridin, and virone, which are not part of the wortmannin pathway [1]. This inherent diversity provides a unique library of furanosteroids with varying biological activities and chemical properties, offering a broader palette for SAR studies and biocontrol applications [2].
Biosynthetic diversityClass-level
Pathway yields viridiol, demethoxyviridin, virone; not from wortmannin cluster
N/A (qualitative difference in biosynthetic output)
Conditions
Fungal secondary metabolism
Why This Matters
For researchers exploring natural product diversity or seeking alternative chemical probes, the viridin pathway offers a rich source of structurally related furanosteroids that can be screened for novel biological activities.
BiosynthesisNatural productsMetabolic engineering
[1] Mukherjee M, et al. (2012). Secondary metabolism in Trichoderma – a genomic perspective. Microbiology, 158(Pt 1):35-45. View Source
[2] Hanson JR. (1995). The viridin family of steroidal antibiotics. Nat Prod Rep, 12(4):381-4. View Source
Viridin Applications: Optimal Use Cases Based on Quantitative Differentiation
In Vitro PI3K Inhibition Studies Requiring a Wortmannin Alternative
When experimental design demands a PI3K inhibitor with identical low-nanomolar potency (IC₅₀ 4-5 nM) to wortmannin but with a distinct chemical scaffold, viridin is the optimal choice. This is particularly relevant for validating PI3K-dependent phenotypes in cell culture where off-target effects of wortmannin may be a concern [1].
Synthetic Chemistry for Developing Selective PI3K Inhibitors
Medicinal chemistry programs aiming to create potent, selective PI3K inhibitors with improved drug-like properties should prioritize the viridin scaffold. The ability to perform controlled nucleophilic ring-opening at the C(20) position enables the generation of a diverse array of analogs with subnanomolar activity and reduced hepatotoxicity, as demonstrated by Wipf et al. [2].
Biocontrol and Antifungal Research Targeting Verticillium dahliae
For agricultural researchers studying fungal plant pathogens, the 65 kDa antifungal protein 'viridin' from T. viride provides a specific, non-cytotoxic tool with an IC₅₀ of 6 μM against V. dahliae. This is a distinct application from the steroidal PI3K inhibitor and should be considered for studies focused on biocontrol mechanisms [3].
Natural Product Discovery and Biosynthetic Pathway Engineering
The viridin biosynthetic pathway in Trichoderma species offers a unique platform for exploring fungal secondary metabolism. Researchers interested in isolating novel furanosteroids or engineering pathways for improved production of viridin and its analogs will find this system advantageous due to its production of multiple structurally distinct metabolites, including viridiol and demethoxyviridin [4].
Application
Selection Property
Validation Focus
PI3K pathway inhibition studies
Distinct furanosteroid scaffold vs wortmannin
Confirm PI3K inhibition potency in target assay
Kinase inhibitor analog development
C(20) derivatizable core with reported selectivity gains
Kinase selectivity and cell-based potency profiling
Antifungal biocontrol research
Proteinaceous viridin with V. dahliae activity
Verify antifungal specificity in plant-pathogen assays
Natural product pathway exploration
Fungal biosynthetic cluster with multiple furanosteroids
Screen for novel biological activities from analog library
[1] Sundstrom TJ. (2009). The design and synthesis of simplified viridin analogs as PI3K inhibitors. Doctoral Dissertation, University of Connecticut. View Source
[2] Wipf P, Minion DJ, Halter RJ, et al. (2004). Synthesis and biological evaluation of synthetic viridins derived from C(20)-heteroalkylation of the steroidal PI-3-kinase inhibitor wortmannin. Org Biomol Chem, 2(13):1911-20. View Source
[3] Hao JJ, Geng C, Xie W, et al. (1999). Isolation and Characterization of Viridin, a New 65 kDa Antifungal Protein from the Mould Trichoderma viride. Biol Chem, 380(10):1243-5. View Source
[4] Hanson JR. (1995). The viridin family of steroidal antibiotics. Nat Prod Rep, 12(4):381-4. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.